molecular formula C44H66N14O7S2 B182608 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide CAS No. 152274-66-3

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Cat. No. B182608
M. Wt: 967.2 g/mol
InChI Key: YITKLPADQQRMDP-NGTAMTFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules and ligands is a critical aspect of chemical research. Paper discusses the synthesis of dinuclear copper(II) complexes with new dinucleating tetraimidazole ligands. These ligands were prepared through a reductive coupling process, yielding quantitative results. Similarly, paper describes the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides from racemic 2-arylpropanoic acid-class drugs, providing insights into the stereochemistry of the resulting compounds. Paper outlines the preparation of benzazepine and indole

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKLPADQQRMDP-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N14O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Arg-Phe-Met-Trp-Met-Lys-NH2

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